Diethylene pyrophosphite

CAS No.: 3348-43-4

Cat. No.: VC19735614

Molecular Formula: C4H8O5P2

Molecular Weight: 198.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3348-43-4 |

|---|---|

| Molecular Formula | C4H8O5P2 |

| Molecular Weight | 198.05 g/mol |

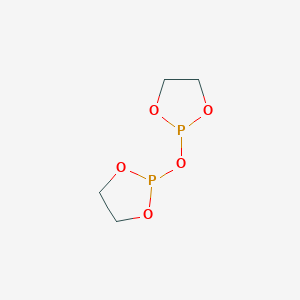

| IUPAC Name | 2-(1,3,2-dioxaphospholan-2-yloxy)-1,3,2-dioxaphospholane |

| Standard InChI | InChI=1S/C4H8O5P2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-4H2 |

| Standard InChI Key | SQCIFBZKLLGBFA-UHFFFAOYSA-N |

| Canonical SMILES | C1COP(O1)OP2OCCO2 |

Introduction

Synthesis and Manufacturing

Synthetic Routes

Diethylene pyrophosphite is synthesized through controlled esterification and condensation reactions. Key methods include:

Key Considerations:

-

Reactions require anhydrous conditions to prevent hydrolysis .

-

Temperature control (<200°C) avoids decomposition into phosphoric acid derivatives .

Molecular Structure and Spectroscopic Properties

Structural Features

X-ray crystallography reveals a tetrahedral geometry at phosphorus atoms, with bond lengths and angles consistent with pyrophosphite esters :

-

P–O bond length: 1.58–1.62 Å

-

O–P–O angle: 102–108°

-

Restricted rotation about the P–O–P bridge due to steric hindrance .

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ³¹P NMR | δ = −5.2 ppm (P–O–P), δ = 10.8 ppm (P–OH) | |

| IR | ν(P–O) = 980 cm⁻¹, ν(P=O) = 1250 cm⁻¹ | |

| MS | m/z = 258 (M⁺), fragments at m/z = 140 (P–O–C₂H₄) |

Chemical Reactivity and Applications

Reactivity Profile

-

Coordination Chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Hydrolysis: Slow hydrolysis in aqueous media to phosphoric acid and ethylene glycol (pH-dependent) .

-

Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides .

Industrial and Scientific Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume